molecular formula C20H18FNO4 B2950046 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid CAS No. 2137507-12-9

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B2950046
CAS No.: 2137507-12-9
M. Wt: 355.365
InChI Key: QFCGUMRVNINJMO-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of fluorinated pyrrolidine derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of fmoc-protected amino acids, which are commonly used in peptide synthesis .

Mode of Action

The mode of action of this compound is primarily based on its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during synthesis. It prevents unwanted side reactions, allowing for the selective addition of other amino acids to the peptide chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid, forming a peptide bond. This process can be repeated to synthesize peptides of desired length and sequence .

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability and pharmacokinetic properties would largely depend on the final peptide product .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. These peptides can have various biological activities depending on their amino acid sequence. They can serve as hormones, neurotransmitters, or drugs, influencing various physiological processes .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and solvent can significantly influence the efficiency of Fmoc deprotection and peptide bond formation. Moreover, the stability of the compound and its efficacy in peptide synthesis can be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Fmoc Protection:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used.

    Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.

Major Products Formed

    Substitution Reactions: Products include substituted pyrrolidine derivatives.

    Deprotection Reactions: The major product is the free amino acid or peptide.

    Coupling Reactions: The major products are peptides or peptide derivatives.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid: Contains an azetidine ring instead of a pyrrolidine ring.

    1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid: Contains a methyl group and an azetidine ring.

Uniqueness

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, reactivity, and biological activity compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-17-9-10-22(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCGUMRVNINJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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